molecular formula C14H30O3 B13759051 1,1,3-Triethoxyoctane CAS No. 54305-98-5

1,1,3-Triethoxyoctane

Cat. No.: B13759051
CAS No.: 54305-98-5
M. Wt: 246.39 g/mol
InChI Key: QDAWTKVMQPNMNZ-UHFFFAOYSA-N
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Description

1,1,3-Triethoxyoctane is an organic compound with the molecular formula C14H30O3 and a molecular weight of 246.39 g/mol . It is a colorless liquid that is primarily used in various chemical synthesis processes. The compound is known for its stability and reactivity, making it a valuable intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3-Triethoxyoctane can be synthesized through the reaction of octanal with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation to remove any impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 1,1,3-Triethoxyoctane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1,3-Triethoxyoctane has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for potential therapeutic applications due to its reactivity and stability.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,3-Triethoxyoctane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It can participate in the formation of covalent bonds with other molecules, thereby influencing biochemical pathways and processes .

Comparison with Similar Compounds

Uniqueness: 1,1,3-Triethoxyoctane is unique due to its specific carbon chain length and the presence of three ethoxy groups. This combination of features provides distinct reactivity and stability, making it a valuable compound in various chemical processes .

Properties

CAS No.

54305-98-5

Molecular Formula

C14H30O3

Molecular Weight

246.39 g/mol

IUPAC Name

1,1,3-triethoxyoctane

InChI

InChI=1S/C14H30O3/c1-5-9-10-11-13(15-6-2)12-14(16-7-3)17-8-4/h13-14H,5-12H2,1-4H3

InChI Key

QDAWTKVMQPNMNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(OCC)OCC)OCC

Origin of Product

United States

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